molecular formula C12H24N2O B15075756 3-Tert-butyl-1-cyclohexyl-1-methylurea CAS No. 57883-97-3

3-Tert-butyl-1-cyclohexyl-1-methylurea

Cat. No.: B15075756
CAS No.: 57883-97-3
M. Wt: 212.33 g/mol
InChI Key: SYUMFGZKAWNORD-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-cyclohexyl-1-methylurea is an organic compound with the molecular formula C12H24N2O and a molecular weight of 212.338 g/mol It is a urea derivative characterized by the presence of a tert-butyl group, a cyclohexyl group, and a methyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-cyclohexyl-1-methylurea typically involves the reaction of tert-butyl isocyanate with cyclohexylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-cyclohexyl-1-methylurea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-1-cyclohexyl-1-methylurea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-cyclohexyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activities. The compound can inhibit or activate enzymatic reactions by binding to the active site or allosteric sites of the enzyme. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-methylurea: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    3-Tert-butyl-1-cyclohexyl-1-ethylurea: Contains an ethyl group instead of a methyl group, leading to variations in its applications and biological activities.

    1-Benzyl-3-tert-butyl-1-methylurea:

Uniqueness

3-Tert-butyl-1-cyclohexyl-1-methylurea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific biological activities .

Properties

CAS No.

57883-97-3

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

3-tert-butyl-1-cyclohexyl-1-methylurea

InChI

InChI=1S/C12H24N2O/c1-12(2,3)13-11(15)14(4)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3,(H,13,15)

InChI Key

SYUMFGZKAWNORD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N(C)C1CCCCC1

Origin of Product

United States

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